Cas no 154748-55-7 (tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate)

tert-Butyl 3-(3-oxopropyl)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, featuring a reactive ketone group and a protected azetidine ring. The tert-butyloxycarbonyl (Boc) group enhances stability, allowing for selective deprotection under mild acidic conditions, which is advantageous for subsequent functionalization. The 3-oxopropyl side chain provides a handle for further derivatization, such as reductive amination or nucleophilic addition, making it valuable for constructing complex heterocycles or bioactive molecules. Its rigid azetidine scaffold contributes to conformational constraint, often improving binding affinity in medicinal chemistry applications. The compound’s high purity and well-defined reactivity profile make it suitable for pharmaceutical research and fine chemical synthesis.
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate structure
154748-55-7 structure
Product Name:tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
CAS No:154748-55-7
MF:C11H19NO3
MW:213.273463487625
MDL:MFCD27979840
CID:1333920
PubChem ID:23374599
Update Time:2025-07-02

tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Azetidinecarboxylic acid, 3-(3-oxopropyl)-, 1,1-dimethylethyl ester
    • tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
    • Z1939448407
    • 154748-55-7
    • tert-butyl3-(3-oxopropyl)azetidine-1-carboxylate
    • SCHEMBL9077390
    • EN300-340768
    • DA-09882
    • MDL: MFCD27979840
    • Inchi: 1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h6,9H,4-5,7-8H2,1-3H3
    • InChI Key: OPVVVGHQJJKOOO-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(CCC=O)C1)=O

Computed Properties

  • Exact Mass: 213.13657
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • PSA: 46.61

tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-340768-1g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95%
1g
$986.0 2023-09-03
Enamine
EN300-340768-5g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95%
5g
$2858.0 2023-09-03
Enamine
EN300-340768-10g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95%
10g
$4236.0 2023-09-03
Chemenu
CM468552-1g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95%+
1g
$1033 2023-02-02
Enamine
EN300-340768-0.05g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95.0%
0.05g
$229.0 2025-03-18
Enamine
EN300-340768-0.1g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95.0%
0.1g
$342.0 2025-03-18
Enamine
EN300-340768-0.25g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95.0%
0.25g
$487.0 2025-03-18
Enamine
EN300-340768-0.5g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95.0%
0.5g
$768.0 2025-03-18
Enamine
EN300-340768-1.0g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95.0%
1.0g
$986.0 2025-03-18
Enamine
EN300-340768-2.5g
tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate
154748-55-7 95.0%
2.5g
$1931.0 2025-03-18

Additional information on tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate

Comprehensive Overview of tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate (CAS No. 154748-55-7)

tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate (CAS No. 154748-55-7) is a versatile organic compound widely utilized in pharmaceutical and chemical research. This compound, featuring an azetidine ring and a tert-butyl carboxylate group, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structure, combining a 3-oxopropyl side chain with a protected amine, makes it valuable for designing drug candidates targeting neurological and metabolic disorders.

In recent years, the demand for tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate has surged due to its role in developing small-molecule inhibitors and protease modulators. Researchers are particularly interested in its potential applications for neurodegenerative diseases, a hot topic in biomedical science. The compound’s carboxylate protection strategy also aligns with modern green chemistry trends, emphasizing sustainable synthesis routes.

The compound’s CAS No. 154748-55-7 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry. Users often inquire about its synthetic pathways, solubility profiles, and stability under various conditions. These queries highlight the need for detailed technical data, which is essential for optimizing its use in high-throughput screening and structure-activity relationship (SAR) studies.

Another trending application of tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate lies in peptide mimetics, a field gaining traction due to its potential in drug delivery systems. The compound’s azetidine scaffold mimics proline-like structures, enabling the design of conformationally restricted peptides. This property is pivotal for enhancing oral bioavailability, a key challenge in peptide-based therapeutics.

From a commercial perspective, suppliers of CAS No. 154748-55-7 emphasize its high purity (>98%) and compatibility with automated synthesis platforms. These features cater to the growing demand for custom synthesis services in the pharmaceutical industry. Additionally, its stability under ambient storage conditions reduces logistical challenges, making it a preferred choice for global research collaborations.

In summary, tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate (CAS No. 154748-55-7) bridges fundamental research and applied science, addressing contemporary needs in drug discovery and biomolecular engineering. Its multifaceted applications ensure its continued prominence in scientific literature and industrial workflows.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.